(E)-2-(4-chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a sulfonyl group (-SO2-) attached to an ethene group. The ethene group is also attached to a 4-chlorophenyl group and a pyrazole ring .Chemical Reactions Analysis
As a sulfonamide, this compound could undergo various chemical reactions. For example, it could participate in nucleophilic substitution reactions or elimination reactions. The exact reactions would depend on the reaction conditions and the other reactants present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonyl group could make the compound more polar and increase its boiling point .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on similar sulfonamide derivatives has shown a wide range of chemical synthesis methodologies and structural characterizations. For instance, Cremlyn et al. (1985) explored the synthesis of heterocyclic sulfonyl derivatives, detailing the preparation and spectral data of various compounds. This study highlights the chemical versatility and potential for further modification of sulfonamide-based molecules (Cremlyn, Swinbourne, & Shode, 1985). Similarly, Harada et al. (2001) investigated the structure-activity relationships in ethenesulfonamide derivatives as endothelin receptor antagonists, providing insights into the modification of sulfonamide structures to enhance biological activity (Harada et al., 2001).
Biological Activities
The exploration of sulfonamide derivatives extends into biological activities, such as antimicrobial and anticancer effects. Hassan (2013) synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, demonstrating significant antimicrobial activity against various bacteria and fungal strains (Hassan, 2013). Additionally, Gul et al. (2018) reported on the anticancer effects of new dibenzenesulfonamides by inducing apoptosis and autophagy pathways, alongside their inhibitory effects on carbonic anhydrase isoenzymes, suggesting a multifaceted therapeutic potential (Gul et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-3-19(12-14-10-17-18(2)11-14)22(20,21)9-8-13-4-6-15(16)7-5-13/h4-11H,3,12H2,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBQKOKMFSCKSV-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN(N=C1)C)S(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CN(N=C1)C)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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